molecular formula C26H38N8O7 B161707 cyclo(Arg-Gly-Asp-D-Phe-Val) CAS No. 137813-35-5

cyclo(Arg-Gly-Asp-D-Phe-Val)

Cat. No. B161707
M. Wt: 574.6 g/mol
InChI Key: YYQUWEHEBOMRPH-NYUBLWNDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclo(Arg-Gly-Asp-D-Phe-Val) is a compound with the molecular formula C26H38N8O7 . It is also known by other synonyms such as CYCLORGDFV and CHEMBL411941 . This compound is a potent inhibitor of cell adhesion and has been shown to prevent tumor-cell adhesion to laminin and vitronectin substrates .


Molecular Structure Analysis

The molecular weight of cyclo(Arg-Gly-Asp-D-Phe-Val) is 574.6 g/mol . The IUPAC name for this compound is 2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid .


Physical And Chemical Properties Analysis

Cyclo(Arg-Gly-Asp-D-Phe-Val) has a molecular weight of 574.63 . Its empirical formula is C26H38N8O7 .

Scientific Research Applications

Anticancer and Antiangiogenic Properties

  • Cyclo(Arg-Gly-Asp-D-Phe-Val) (cRGDfV) has shown promise as an anticancer drug candidate. It exhibits properties of inhibiting angiogenesis and inducing apoptosis in vascular cells, making it a significant contributor to cancer therapy (Dai, Su, & Liu, 2000).

  • A study on a similar cyclic RGD peptide, cyclo(-RGDf==V-), demonstrated its potency as an inhibitor of angiogenesis, which is crucial in limiting cancer growth and metastasis (Kawaguchi et al., 2001).

  • In the context of prostate cancer, cRGDfV induced apoptosis in LNCaP cells expressing alphavbeta3 integrins. This finding suggests the peptide's potential in treating some forms of human prostate cancer (Chatterjee, Brite, & Matsumura, 2001).

Tumor Targeting and Imaging

  • Cyclo(Arg-Gly-Asp-D-Phe-Val) has been identified as a selective alpha(v)beta3 integrin antagonist, offering potential in tumor targeting and imaging. Studies have focused on synthesizing and evaluating radiolabeled versions of this peptide for their affinity and selectivity in tumor imaging and diagnosis (Haubner et al., 1999).

Selective Inhibition and Cell Adhesion

  • Research has shown that certain cyclic RGD peptides, including cRGDfV, act as active and selective inhibitors of specific integrins, affecting cell adhesion and signaling pathways. This property is vital for understanding cellular mechanisms and developing targeted therapies (Belvisi et al., 2002).

Therapeutic Applications in Brain Tumors

  • cRGDfV has demonstrated effectiveness in inducing apoptosis in human malignant glioma cells, highlighting its potential as a direct anti-tumor therapy for glioblastoma multiforme (GBM), particularly in tumors expressing alpha(v)beta3 integrins (Chatterjee, Matsumura, Schradermeier, & Gillespie, 2000).

Safety And Hazards

When handling cyclo(Arg-Gly-Asp-D-Phe-Val), it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

properties

IUPAC Name

2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N8O7/c1-14(2)21-25(41)32-16(9-6-10-29-26(27)28)22(38)30-13-19(35)31-18(12-20(36)37)23(39)33-17(24(40)34-21)11-15-7-4-3-5-8-15/h3-5,7-8,14,16-18,21H,6,9-13H2,1-2H3,(H,30,38)(H,31,35)(H,32,41)(H,33,39)(H,34,40)(H,36,37)(H4,27,28,29)/t16-,17+,18-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQUWEHEBOMRPH-NYUBLWNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclo(Arg-Gly-Asp-D-Phe-Val)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cyclo(Arg-Gly-Asp-D-Phe-Val)
Reactant of Route 2
cyclo(Arg-Gly-Asp-D-Phe-Val)
Reactant of Route 3
cyclo(Arg-Gly-Asp-D-Phe-Val)
Reactant of Route 4
cyclo(Arg-Gly-Asp-D-Phe-Val)
Reactant of Route 5
cyclo(Arg-Gly-Asp-D-Phe-Val)
Reactant of Route 6
cyclo(Arg-Gly-Asp-D-Phe-Val)

Citations

For This Compound
396
Citations
S ÇELİK, AD DEMİRAG, H CİVELEK, Ö Ayşen… - Open Journal of …, 2021 - dergipark.org.tr
All possible conformations of Cyclo (Arg-Gly-Asp-D-Phe-Val) (C26H38N8O7) with antitumor activity were determined and the most stable conformer elucidated by MMFF method using …
Number of citations: 0 dergipark.org.tr
K Leung - Molecular Imaging and Contrast Agent Database …, 2006 - ncbi.nlm.nih.gov
Integrins are a family of heterodimeric cell surface glycoproteins consisting of an α and a β subunit. Integrins mediate diverse biological events involving cell-cell and cell-matrix …
Number of citations: 1 www.ncbi.nlm.nih.gov
M Salvati, FM Cordero, F Pisaneschi, F Melani… - Bioorganic & medicinal …, 2008 - Elsevier
The solid-phase synthesis of two diastereomeric cyclic pseudopeptides containing the Arg-Gly-Asp sequence and the dipeptide isostere 2-amino-3-oxotetrahydro-1H-pyrrolizine-7a(5H)-…
Number of citations: 17 www.sciencedirect.com
S Alves, JDG Correia, L Gano, TL Rold… - Bioconjugate …, 2007 - ACS Publications
Radiolabeled peptides containing the Arg-Gly-Asp amino acid sequence (single letter code = RGD) have been studied extensively to target integrin receptors upregulated on tumor …
Number of citations: 93 pubs.acs.org
S Oishi, K Miyamoto, A Niida, M Yamamoto, K Ajito… - Tetrahedron, 2006 - Elsevier
The first application of a combination of novel ψ[(E)-CXCX]-type alkene dipeptide isosteres to conformation studies of cyclic bioactive peptides was carried out (X=H or Me). For …
Number of citations: 47 www.sciencedirect.com
K Leung - 2010 - europepmc.org
Background [Abstract] Integrins are a family of cell surface heterodimeric glycoproteins that mediate diverse biological events involving cell-cell and cell-matrix interactions (1). They …
Number of citations: 1 europepmc.org
J Wermuth, SL Goodman, A Jonczyk… - Journal of the American …, 1997 - ACS Publications
The cyclic pentapeptide cyclo(-Arg-Gly-Asp-d-Phe-Val-) is a highly potent and selective inhibitor for the α v β 3 integrin and is a prospective anticancer drug by acting to inhibit …
Number of citations: 178 pubs.acs.org
M Sukopp, L Marinelli, M Heller, T Brandl… - Helvetica chimica …, 2002 - Wiley Online Library
The (3R,5S,6E,8S,10R)‐11‐amino‐3,5,8,10‐tetramethylundec‐6‐enoic acid (ATUA; 1), which was designed as a βII′‐turn mimic according to the concepts of allylic strain and 2,4‐…
Number of citations: 24 onlinelibrary.wiley.com
L Belvisi, A Caporale, M Colombo… - Helvetica chimica …, 2002 - Wiley Online Library
The Fmoc‐protected lactams 3 and 4 were used to prepare cyclo(Arg‐Gly‐Asp‐lactam) 1 and cyclo(Arg‐Gly‐Asp‐Phe‐lactam) 2, which contain the Arg‐Gly‐Asp (RGD) recognition motif…
Number of citations: 26 onlinelibrary.wiley.com
K Leung - europepmc.org
Integrins are a family of heterodimeric cell surface glycoproteins consisting of an α and a β subunit. Integrins mediate diverse biological events involving cell-cell and cell-matrix …
Number of citations: 2 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.